Acide fusidique 9,11-anhydro

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

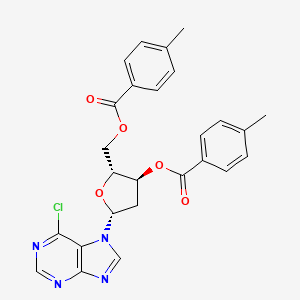

The synthesis of 9,11-Anhydro fusidic acid derivatives involves complex chemical transformations. One study describes the preparation of epimeric diketones derived from fusidic acid, highlighting the stability of the 9α,13β-isomer and discussing the results in terms of conformational analysis (Diassi, Krakower, Bacso, & Dine, 1966). Another significant contribution to the synthesis field is the BF3·Et2O-catalyzed rearrangement of 9β,11β-epoxy-4β-demethyl-5α-lanostan-7-one derivatives, leading to the formation of compounds with a structure characteristic of the steroidal antibiotic fusidic acid (Paryzek & Martynow, 1996).

Molecular Structure Analysis

The molecular structure of fusidic acid derivatives, including 9,11-Anhydro fusidic acid, has been elucidated through various studies. One notable research effort revealed the absolute configuration of fusidic acid methyl ester 3-p-bromobenzoate, providing critical insights into the steroid skeleton and unusual configurations that define this class of compounds (Cooper & Hodgkin, 1968).

Chemical Reactions and Properties

Research into the chemical reactions and properties of fusidic acid derivatives has led to a deeper understanding of their potential applications and mechanisms of action. For instance, structural insights into fusidic acid resistance and sensitivity in EF-G highlight the importance of specific mutations affecting the drug's interaction with bacterial ribosomes, offering a glimpse into the molecular interactions at play (Hansson, Singh, Gudkov, Liljas, & Logan, 2005).

Physical Properties Analysis

The physical properties of 9,11-Anhydro fusidic acid and related compounds are closely tied to their structural characteristics. Although specific studies focusing on the physical properties of 9,11-Anhydro fusidic acid were not identified, the general understanding of fusidic acid's steroid-like high penetration ability suggests that derivatives would also exhibit notable physical properties, particularly in terms of solubility and stability.

Chemical Properties Analysis

The chemical properties of 9,11-Anhydro fusidic acid derivatives are influenced by their complex molecular structures. These properties include reactivity, stability, and the ability to undergo specific chemical transformations. The Beckmann rearrangement of fusidic acid derivatives, for example, has been explored, demonstrating the compound's versatility and the potential for generating a variety of structurally related compounds with diverse biological activities (Murphy, Sarsam, Ferguson, & Gallagher, 1998).

Applications De Recherche Scientifique

Activité antimicrobienne

“Acide fusidique 9,11-anhydro” et son dérivé d'hydrogénation ont été trouvés pour présenter un niveau élevé d'activité antimicrobienne contre les souches Gram-positives {svg_1}. Cela en fait un candidat puissant pour le développement de nouveaux agents antimicrobiens {svg_2}.

Propriétés anti-inflammatoires

En plus de ses propriétés antimicrobiennes, “this compound” s'est également avéré posséder de forts effets anti-inflammatoires in vivo {svg_3}. L'application topique de ce composé a efficacement réduit l'œdème de l'oreille induit par le TPA de manière dose-dépendante {svg_4}. Cet effet inhibiteur était associé à l'inhibition de la régulation à la hausse induite par le TPA des cytokines pro-inflammatoires IL-1β, TNF-α et COX-2 {svg_5}.

Inhibition de la réplication du SARS-CoV-2

Des recherches récentes ont identifié “this compound” comme un inhibiteur potentiel de la réplication du SARS-CoV-2 {svg_6}. Cette découverte pourrait avoir des implications importantes pour le traitement du COVID-19 et d'autres maladies liées aux coronavirus {svg_7}.

Inhibition de la synthèse protéique

“this compound” s'est avéré inhiber la synthèse protéique chez les procaryotes en inhibant l'activité dépendante du ribosome du facteur G et la translocation du peptidyl-tRNA {svg_8}. Cette propriété pourrait être exploitée dans le développement de nouveaux agents antimicrobiens {svg_9}.

Suppression de la lyse de l'oxyde nitrique

Ce composé s'est avéré supprimer la lyse de l'oxyde nitrique des cellules des îlots pancréatiques {svg_10}. Cela pourrait potentiellement avoir des applications dans le traitement des maladies liées aux cellules des îlots pancréatiques {svg_11}.

Développement d'agents deux-en-un

Les propriétés uniques de “this compound” en font un candidat prometteur pour le développement d'agents deux-en-un dotés d'une activité antibactérienne et anti-inflammatoire puissante {svg_12}.

Mécanisme D'action

Target of Action

The primary target of 9,11-Anhydro Fusidic Acid, a derivative of Fusidic Acid, is the bacterial protein synthesis machinery . Specifically, it interacts with the elongation factor G (EF-G) , a protein that plays a crucial role in the translocation step during protein synthesis .

Mode of Action

9,11-Anhydro Fusidic Acid works by interfering with bacterial protein synthesis . It prevents the translocation of EF-G from the ribosome . This interaction inhibits the necessary conformational changes for EF-G release from the ribosome, effectively blocking the protein synthesis process .

Biochemical Pathways

The action of 9,11-Anhydro Fusidic Acid affects the protein synthesis pathway in bacteria . By inhibiting EF-G, it disrupts the translocation process, preventing the movement of tRNA and mRNA down the ribosome at the end of each round of polypeptide elongation . This disruption halts the protein synthesis process, leading to the inhibition of bacterial growth .

Pharmacokinetics

Fusidic Acid has a 91% oral bioavailability , indicating a high absorption rate when administered orally. It also exhibits a high protein binding rate (97 to 99%) , suggesting that it is largely distributed in protein-rich tissues. Fusidic Acid is primarily eliminated by non-renal mechanisms , and a proportion of the drug is metabolized to several breakdown products detectable in bile .

Result of Action

The action of 9,11-Anhydro Fusidic Acid leads to the inhibition of bacterial growth . By disrupting protein synthesis, it prevents bacteria from producing essential proteins needed for various cellular functions . This bacteriostatic effect helps to control bacterial infections.

Action Environment

The efficacy and stability of 9,11-Anhydro Fusidic Acid could potentially be influenced by various environmental factors. For instance, pH levels have been shown to affect the dynamics of Fusidic Acid . .

Safety and Hazards

Orientations Futures

Fusidic acid and its derivatives, including 9,11-Anhydro Fusidic Acid, have been shown to possess a wide range of pharmacological activities . This suggests that they could be used in the development of new treatments for various diseases. Furthermore, the introduction of medium-length amino-terminal groups at the 3-OH position of fusidic acid has been shown to enhance its anti-tumor activity . This provides a starting point for designing more potent derivatives in the future .

Propriétés

IUPAC Name |

(2Z)-2-[(3R,4S,5S,8R,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32/h9,12,19,22-25,33H,8,10-11,13-17H2,1-7H3,(H,34,35)/b27-21-/t19-,22-,23-,24+,25-,29-,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGDRQJDRPAHDF-KRMCRKKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(=CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C2(CCC1O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3(C(=CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)[C@]2(CC[C@H]1O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74048-41-2 |

Source

|

| Record name | 9,11-Anhydrofusidic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZD6436JQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)

![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)